molecular formula C8H5BrF5N B1410355 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline CAS No. 1804402-84-3

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline

Cat. No.: B1410355
CAS No.: 1804402-84-3
M. Wt: 290.03 g/mol
InChI Key: WWBDIMFZPLHPCM-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline typically involves the introduction of bromine, difluoromethyl, and trifluoromethyl groups onto an aniline ring. One common method involves the bromination of 2-(difluoromethyl)-6-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, difluoromethyl, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the difluoromethyl group.

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with different positioning of the trifluoromethyl group.

    4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of a difluoromethyl group.

Uniqueness

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(15)5(2-3)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBDIMFZPLHPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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